molecular formula C8H5ClO4 B7788357 3-Chlorophthalic acid CAS No. 110471-69-7

3-Chlorophthalic acid

Cat. No. B7788357
M. Wt: 200.57 g/mol
InChI Key: BKFXSOCDAQACQM-UHFFFAOYSA-N
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Description

3-Chlorophthalic acid is a chemical compound with the molecular formula C8H5ClO4 . It has an average mass of 200.576 Da and a monoisotopic mass of 199.987640 Da . It is also known by other names such as 3-chlorobenzene-1,2-dicarboxylic acid .


Synthesis Analysis

The synthesis of 3-Chlorophthalic acid can be achieved through the chlorination of phthalic acid. This process involves reacting phthalic acid with chlorine gas in water at 45° to 50°, while maintaining the pH value at approximately 5 by the addition of aqueous sodium hydroxide.


Molecular Structure Analysis

The 3-Chlorophthalic acid molecule contains a total of 18 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aromatic), and 2 hydroxyl group(s) .


Physical And Chemical Properties Analysis

3-Chlorophthalic acid has a density of 1.6±0.1 g/cm³ . It has a boiling point of 387.7±27.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 67.2±3.0 kJ/mol . Its flash point is 188.3±23.7 °C . The index of refraction is 1.630 .

Scientific Research Applications

  • Solubility Studies : The solubility of 3-Chlorophthalic acid in water and its behavior in organic solvents like ethyl acetate, acetone, and 1,4-dioxane have been measured. These studies are essential for understanding the compound's properties in different environments (Zhao, Ji, Meng, & Li, 2009).

  • Chromatographic Analysis : A high-performance liquid chromatographic method has been developed for the simultaneous determination of 3-Chlorophthalic acid and its anhydride, along with other related compounds. This is important for analytical purposes in various substrates (Yuan, 2006).

  • Phase Equilibrium Studies : Research on the solid-liquid phase equilibrium for systems containing 3-Chlorophthalic acid is significant for understanding its crystallization process, which is crucial for purification and separation methods in industrial applications (Ji, Meng, & Zhao, 2010).

  • Chemical Synthesis and Reactions : The compound has been used in the selective hydrodechlorination process to produce derivatives like 3,4,6-Trichlorophthalic acid, highlighting its role in organic synthesis and chemical transformations (O'reilly, Derwin, & Lin, 1990).

  • Biodegradation Studies : There has been research on the biodegradability of related compounds like 3-Chloropropionic acid by microorganisms, which is relevant for environmental applications and understanding the ecological impact of such chemicals (Yusn & Huyop, 2009).

  • Electrical Surface Properties : Studies on the electrical surface properties of aqueous solutions of 3-Chlorophthalic acid and its isomers provide insights into their interactions at the molecular level, which is vital for applications in materials science (Kamieński & Siwek, 1970).

  • Photophysical Applications : The use of 3-Chlorophthalic acid in the synthesis of fluorescent labels like chlorofluorescein illustrates its potential in photophysical applications and as a tool in biological and chemical sensing technologies (Ge, Yan, Yan, Pan, & Chen, 2005).

Safety And Hazards

Safety data sheets indicate that exposure to 3-Chlorophthalic acid should be avoided. Dust formation, breathing mist, gas or vapours, and contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

3-chlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFXSOCDAQACQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911698
Record name 3-Chlorobenzene-1,2-dicarboxylic acid
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Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Chlorophthalic acid

CAS RN

27563-65-1, 110471-69-7
Record name 3-Chlorophthalic acid
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Record name 3-Chlorophthalic acid
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Record name 3-Chlorophthalic acid
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Record name 3-Chlorobenzene-1,2-dicarboxylic acid
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Record name 3-chlorophthalic acid
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Synthesis routes and methods I

Procedure details

The purpose of Example 3 was also to show that without decantation, a relatively higher level of impurities levels were present in the 4,4′ oxydiphthalic anhydride that was produced, as compared to Examples 4 and 5 where decantation is practiced. 2005 parts of a WC of material consisting of 70 wt % 4,4′-oxydiphthalic anhydride, 14 wt % of potassium chloride, 16 wt % of ortho-dichlorobenzene based on total weight of the WC, and some minor impurities as hexaethylguanidinium chloride (1096 ppm) and chlorophthalic anhydride (1637 ppm), was mixed with 437 parts of phosphoric acid (85 wt %) and 12983 parts of water and heated under vacuum until boiling, around 80° C., to form 4,4′-oxydiphthalic tetraacid (ODTA) and chlorophthalic acid (CIDA). The oDCB was removed by azeotrope with water. The weight of the reactor was maintained constant by adding the corresponding amount of water back to the reactor. The process took approximately 34 hours. Subsequently, the mixture was cooled to 22° C. and centrifuged, washing the WC with 10 parts of water per part of 4,4′-oxydiphthalic tetraacid. 1328 parts of the final WC was obtained which contained 86 wt % of 4,4′-oxydiphthalic tetraacid based on total weight of the WC, and less than 30 ppm of hexaethylguanidinium chloride, 724 ppm of chlorophthalic acid, 63 ppm of potassium and the balance (˜14 wt %) was water. The substantially pure 4,4′-oxydiphthalic anhydride produced had a sufficiently high purity for use in commercial applications.
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Synthesis routes and methods II

Procedure details

The purpose of this Example was to show that without decantation, a relatively higher level of impurities levels were present in the 4,4′-oxydiphthalic anhydride that was produced, as compared to Examples 4 and 5 where decantation is practiced. 2645 parts of a WC of material consisting of 68.7 wt % 4,4′-oxydiphthalic anhydride, 13.3 wt % of potassium chloride, 18 wt % of ortho-dichlorobenzene based on total weight of the WC, and some minor impurities such as hexaethylguanidinium chloride (1146 ppm) and chlorophthalic anhydride (1591 ppm), was mixed with 528 parts of phosphoric acid (85 wt %) and 11877 parts of water and heated under vacuum until boiling, about 80° C. Under these conditions, 4,4′-oxydiphthalic anhydride and chlorophthalic anhydride react with the water to form 4,4′-oxydiphthalic tetraacid (ODTA) and chlorophthalic acid (CIDA). The oDCB was removed from the mixture as an azeotrope with water. The weight of the reactor was maintained constant by adding the corresponding amount of water back to the reactor. The process took approximately 25 hours. Subsequently, the mixture was cooled to 14° C. and centrifuged. The WC was washed with 10 parts of water per part of 4,4′-oxydiphthalic tetraacid. 1492 parts of the final WC was obtained and it contained 85% of 4,4′-oxydiphthalic tetraacid and less than 30 ppm of hexaethylguanidinium chloride, 464 ppm of chlorophthalic acid and 64 ppm of potassium, with the balance (˜5 wt %) being water.
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Synthesis routes and methods III

Procedure details

3-chloro-1,2-di-(hydroxymethyl) benzene was prepared in 97% yield via borane reduction of 3-Chlorophthalic acid in a manner similar to that was used for the preparation of 3-fluoro-1,2-di-(hydroxymethyl) benzene as described in Example 13, Step A. 3-Chlorophthalic acid was prepared from according to the literature procedure of Fertel, L. B. et al. J. Org. Chem. 1993, 58(1), 261-263.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
MS Newman, PG Scheurer - Journal of the American Chemical …, 1956 - ACS Publications
… experiments it proved difficult to separate 3-chlorophthalic acid … chloride which converted 3-chlorophthalic acid to the an- … into water a quantitative yield of 3-chlorophthalic acid, mp ca. …
Number of citations: 38 pubs.acs.org
LB Fertel, NJ O'Reilly… - The Journal of Organic …, 1993 - ACS Publications
Chlorinated phthalic acids are useful intermediates in the synthesis of a number of valuable compounds. 2 While these deceivingly simple looking materials have been prepared by …
Number of citations: 17 pubs.acs.org
HZ Ji, XC Meng, HK Zhao - Journal of Chemical & Engineering …, 2010 - ACS Publications
… , since the solubility of 3-chlorophthalic acid in water was much … to the solubility of 3-chlorophthalic acid and 4-chlorophthalic … the phase diagram of the ternary 3-chlorophthalic acid + 4-…
Number of citations: 8 pubs.acs.org
HK Zhao, HZ Ji, X Meng, RR Li - Journal of Chemical & …, 2009 - ACS Publications
… solubility of 3-chlorophthalic acid and 4… 3-chlorophthalic acid in water increases slightly. Besides, the solubility of 4-chlorophthalic acid in water is higher than that of 3-chlorophthalic acid…
Number of citations: 21 pubs.acs.org
C Wang, Y Wang, Q Yin, Z Xu, Y Bao… - Journal of Chemical & …, 2015 - ACS Publications
To help the development of separation technology for the mixture of 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, the solubility data of 3-chlorophthalic anhydride and 4-…
Number of citations: 27 pubs.acs.org
X Tao, C Xie, B Hou, C Wang, F Zhou, Y Hao… - Journal of Molecular …, 2016 - Elsevier
Abstract Development and design of crystallization process strongly depend on accurate solid-liquid equilibrium data. In this paper, the solubility of 3-chlorophthalic anhydride and 4-…
Number of citations: 1 www.sciencedirect.com
BF Taylor, DW Ribbons - Applied and environmental microbiology, 1983 - Am Soc Microbiol
… Benzoic acid was also detected as a product in the incubation with 3-chlorophthalic acid because the commercial preparation was contaminated with phthalic acid. 3-Fluorophthalic …
Number of citations: 38 journals.asm.org
R Li, G Yao, H Xu, H Zhao - Journal of Chemical & Engineering …, 2014 - ACS Publications
In this paper, the mutual solubility for ternary system of 4-chlorophthalic anhydride + 3-chlorophthalic anhydride + ethyl acetate was measured experimentally at different temperatures. …
Number of citations: 11 pubs.acs.org
R Li, Z Yang, H Xu, H Zhao - Fluid Phase Equilibria, 2013 - Elsevier
… [18] determined the solubility of 3-chlorophthalic anhydride and 4-chlorophthalic anhydride in acetone, acetone, and 1,4-dioxane and the solubility of 3-chlorophthalic acid and 4-…
Number of citations: 1 www.sciencedirect.com
X Yuan - Se pu= Chinese Journal of Chromatography, 2006 - europepmc.org
… anhydride, 4-chlorophthalic anhydride, 3-chlorophthalic acid and 4-chlorophthalic acid. The … anhydride, 4-chlorophthalic anhydride, 3-chlorophthalic acid and 4-chlorophthalic acid, …
Number of citations: 4 europepmc.org

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